molecular formula C13H8F3NO2 B12520053 5-Nitro-2-(trifluoromethyl)-1,1'-biphenyl CAS No. 651778-80-2

5-Nitro-2-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B12520053
CAS No.: 651778-80-2
M. Wt: 267.20 g/mol
InChI Key: BZRYJACKYZJNRN-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl is an organic compound that features a biphenyl structure with a nitro group and a trifluoromethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl typically involves the nitration of 2-(trifluoromethyl)-1,1’-biphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of 5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and regioselectivity of the biphenyl core.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of Lewis acids (e.g., aluminum chloride).

Major Products

    Reduction: 5-Amino-2-(trifluoromethyl)-1,1’-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-(trifluoromethyl)-1H-benzimidazole: Shares the nitro and trifluoromethyl groups but has a different core structure.

    5-Trifluoromethyl-2-formylphenylboronic acid: Contains a trifluoromethyl group and a formyl group, with different reactivity and applications.

Uniqueness

5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides a rigid and planar structure, and the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications in research and industry.

Properties

CAS No.

651778-80-2

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

4-nitro-2-phenyl-1-(trifluoromethyl)benzene

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)12-7-6-10(17(18)19)8-11(12)9-4-2-1-3-5-9/h1-8H

InChI Key

BZRYJACKYZJNRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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